2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate
Übersicht
Beschreibung
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was originally discovered in the 1980s and has since undergone numerous clinical trials to evaluate its potential as a cancer treatment.
Wirkmechanismus
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then activate immune cells, including natural killer cells and T cells, to attack cancer cells. This compound also inhibits the production of pro-angiogenic factors, which can lead to the death of tumor cells due to lack of oxygen and nutrients.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces tumor necrosis, inhibits angiogenesis, and activates the immune system to attack cancer cells. This compound also increases the production of cytokines, including type I interferons, which can lead to an inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, with numerous preclinical and clinical trials evaluating its anti-tumor properties. However, this compound has several limitations for use in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve consistent results. This compound can also induce an inflammatory response, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate. One area of interest is in combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy. This compound has been shown to enhance the efficacy of these treatments, and further studies are needed to optimize dosing and scheduling. Another area of interest is in the development of more stable analogs of this compound that can be used in vivo. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on the immune system and tumor microenvironment.
Wissenschaftliche Forschungsanwendungen
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate has been extensively studied in preclinical and clinical trials for its anti-tumor properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system to attack cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 3,4,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-25-14-10-12(11-15(26-2)17(14)27-3)19(22)28-9-8-20-18-13-6-4-5-7-16(13)29(23,24)21-18/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILHDPOTIMLZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.